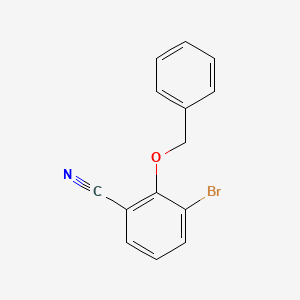

2-(Benzyloxy)-3-bromobenzonitrile

Description

The specific arrangement of atoms and functional groups within a molecule dictates its chemical behavior and potential applications. In the realm of organic chemistry, aromatic compounds provide a vast and versatile scaffold for the construction of complex molecular architectures. Among these, 2-(Benzyloxy)-3-bromobenzonitrile emerges as a compound of interest, embodying key principles of aromatic chemistry through its unique substitution pattern. This article explores the significance of its structural components and its broader context within the field.

Structure

3D Structure

Propriétés

IUPAC Name |

3-bromo-2-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDKRPQWOSNXHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Benzyloxy 3 Bromobenzonitrile

Strategies for Constructing the Benzonitrile (B105546) Core

A key strategy for forming the benzonitrile structure is the cyanation of aromatic halides. This method involves the substitution of a halogen atom on the benzene (B151609) ring with a cyanide group, a transformation that can be effectively catalyzed by transition metals.

Cyanation of Aromatic Halides

Transition metal-catalyzed cyanation reactions have become a preferred method for synthesizing aryl nitriles, offering significant advantages over traditional approaches. rsc.org Among these, palladium and nickel-catalyzed systems are the most extensively studied and utilized due to their efficiency and broad functional group tolerance. rsc.orgrsc.org

Palladium-catalyzed cyanation stands out as a robust method for the synthesis of benzonitriles from aryl halides. rsc.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by cyanide transfer and reductive elimination to yield the aryl nitrile and regenerate the active catalyst. researchgate.net

Palladium-Catalyzed Cyanation Techniques

Ligand Effects in Palladium-Mediated Cyanation

The choice of ligand is crucial for the success of palladium-catalyzed cyanation, as it significantly influences the catalyst's stability and reactivity. The high affinity of cyanide for palladium can lead to catalyst deactivation by poisoning all intermediates in the catalytic cycle. nih.govnih.gov Appropriate ligands can mitigate this issue and promote efficient catalysis.

Phosphine (B1218219) ligands, particularly bulky and electron-rich ones, have proven effective in these reactions. For instance, ligands like XPhos and its derivatives can enhance catalyst performance, with the steric environment of the phosphine playing a key role in preventing displacement by cyanide. nih.govacs.org In some cases, the use of biphosphine ligands, such as tetraadamantylbiphosphine, has been reported to be effective for the cyanation of even less reactive aryl chlorides. rsc.orgillinois.edu Interestingly, some palladium-catalyzed cyanations can proceed efficiently without the addition of an external ligand, particularly when using dimethylacetamide (DMAC) as the solvent, which may act as a ligand itself. acs.orgorganic-chemistry.org

| Ligand | Catalyst System | Key Features | Reference |

|---|---|---|---|

| XPhos | Palladacycle precatalysts (e.g., P1) | Superior yields in the cyanation of aryl chlorides. | nih.gov |

| t-BuXPhos | Palladacycle precatalysts | Effective for certain electron-deficient aryl chlorides. | nih.gov |

| Tetraadamantylbiphosphine | Pd(OAc)₂ | First biphosphine ligand for palladium-catalyzed cyanation of aryl chlorides. | rsc.orgillinois.edu |

| None (DABCO in DMF, or DMAC) | Pd(OAc)₂ | DMAC can promote ligand-free cyanation. DABCO can act as a ligand in DMF. | acs.org |

Influence of Cyanide Sources

A variety of cyanide sources can be employed in palladium-catalyzed cyanations, each with its own advantages and disadvantages related to toxicity, solubility, and reactivity.

Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]) : This is a non-toxic and inexpensive cyanide source that has gained significant attention. nih.govacs.org It is often used in aqueous or biphasic solvent systems to overcome its low solubility in organic solvents. nih.gov The use of a phase-transfer catalyst can facilitate the reaction. nih.gov

Sodium Cyanide (NaCN) and Potassium Cyanide (KCN) : These are highly effective but also highly toxic cyanide sources. researchgate.net Their low solubility in organic solvents can be exploited to avoid catalyst poisoning by maintaining a low concentration of dissolved cyanide. nih.gov

Cyanogen Bromide (BrCN) : This reagent has been used in nickel-catalyzed reductive cyanation reactions. mdpi.com

Other Cyanide Sources : Other sources like zinc cyanide (Zn(CN)₂), which is less toxic than NaCN or KCN, are also widely used. nih.gov Organic cyanide sources have also been developed to avoid the use of highly toxic metal cyanides. rsc.org

| Cyanide Source | Key Characteristics | Typical Reaction Conditions | Reference |

|---|---|---|---|

| K₄[Fe(CN)₆] | Non-toxic, inexpensive, requires activation (e.g., with a base). | Aqueous or biphasic systems, often with a phase-transfer catalyst. | nih.govacs.org |

| NaCN / KCN | Highly toxic, low solubility in organic solvents can be advantageous. | Anhydrous conditions are often required. | researchgate.netnih.gov |

| BrCN | Used in reductive cyanation protocols. | Typically with a reducing agent like zinc. | mdpi.com |

Microwave-Assisted Cyanation Protocols

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. researchgate.net In the context of cyanation, microwave-assisted protocols have been successfully applied to the reaction of aryl halides. researchgate.netnih.govtandfonline.com This technique can be particularly effective for challenging substrates or when using less reactive cyanide sources. For instance, microwave heating has been used to facilitate the cyanation of aryl bromides with copper(I) cyanide (CuCN). tandfonline.com It has also been employed in palladium-catalyzed cyanations, demonstrating its potential to accelerate these transformations. researchgate.net

Nickel-catalyzed cyanation offers a cost-effective alternative to palladium-based systems. rsc.orgresearchgate.net These reactions can effectively convert aryl halides, including the less reactive aryl chlorides, into the corresponding nitriles. researchgate.netorganic-chemistry.org A variety of nickel catalysts and cyanide sources can be employed.

Commonly, a Ni(II) precatalyst is used in combination with a reducing agent, such as zinc powder, to generate the active Ni(0) species in situ. mdpi.comorganic-chemistry.org Ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are often required to stabilize the nickel catalyst and promote the reaction. organic-chemistry.org Additives like 4-(dimethylamino)pyridine (DMAP) have been found to be crucial for the success of some nickel-catalyzed cyanations, particularly when using zinc cyanide as the cyanide source. organic-chemistry.org These reactions can often be performed under milder conditions compared to some palladium-catalyzed methods. organic-chemistry.org

Copper-Mediated Cyanation Methods

Copper-catalyzed cyanation reactions represent a classic and widely used method for the synthesis of aryl nitriles. snnu.edu.cn These reactions often involve the use of a copper(I) salt, such as copper(I) cyanide or copper(I) iodide, to facilitate the displacement of a halide (typically bromide or iodide) with a cyanide anion. The traditional Rosenmund-von Braun reaction, for instance, requires stoichiometric amounts of copper(I) cyanide and high reaction temperatures. organic-chemistry.org

Modern advancements have led to the development of more efficient catalytic systems. For example, a protocol utilizing a copper iodide/triphenylphosphine catalyst has been developed for the cyanation of aryl halides using formamide (B127407) as the cyanide source. blogspot.com This method offers the advantage of using a less toxic cyanide source. Another approach involves the copper-mediated cyanation of aryl boronic acids, where benzyl (B1604629) cyanide can act as the cyanide source in the presence of a copper(I) iodide catalyst and an oxidant like tert-butyl hydroperoxide. researchgate.net

Research has also explored the use of various copper catalysts and cyanide sources to optimize reaction conditions and yields. For instance, copper-catalyzed cyanations of aromatic bromides have been achieved using benzoyl cyanide as the cyanide source. researchgate.net The choice of solvent, temperature, and ligands can significantly influence the efficiency of these copper-mediated transformations.

Table 1: Examples of Copper-Mediated Cyanation Reactions

| Catalyst/Reagent | Cyanide Source | Substrate | Solvent | Conditions | Yield | Reference |

| CuI/Triphenylphosphine | Formamide | Aryl Halide | - | Heat | Moderate to Excellent | blogspot.com |

| CuI | Benzyl Cyanide | Aryl Boronic Acid | DMAc | tBuOOH, Heat | Moderate to Good | researchgate.net |

| Copper Catalyst | Benzoyl Cyanide | Aromatic Bromide | - | - | - | researchgate.net |

Visible Light Photoredox Catalysis in Cyanation

Visible light photoredox catalysis has emerged as a powerful and environmentally benign strategy for a variety of organic transformations, including the cyanation of aryl halides. chinesechemsoc.orgresearchgate.net This method utilizes a photocatalyst that, upon absorption of visible light, can initiate a single-electron transfer (SET) process, leading to the formation of radical intermediates. acs.org

In the context of cyanation, dual photoredox-nickel catalysis has been successfully employed. chinesechemsoc.orgresearchgate.net This system enables the cyanation of aryl and alkenyl halides at room temperature, avoiding the use of highly toxic cyanide reagents and air-sensitive ligands. chinesechemsoc.orgresearchgate.net The proposed mechanism involves the oxidative addition of the aryl halide to a Ni(0) catalyst, followed by oxidation of the resulting Ni(II) intermediate by the excited photocatalyst to a Ni(III) species, which then facilitates cyanide transfer and reductive elimination to yield the aryl nitrile. chinesechemsoc.org

Organic photoredox catalysts, such as acridinium (B8443388) salts, have also been used for the direct C-H cyanation of arenes, offering a metal-free alternative. nih.gov These reactions proceed under mild conditions at room temperature, using trimethylsilyl (B98337) cyanide as the cyanide source under an aerobic atmosphere. nih.gov While this method provides a direct route to benzonitriles, controlling regioselectivity in substituted arenes can be a challenge. nih.gov

Table 2: Photoredox Catalysis in Cyanation Reactions

| Catalytic System | Cyanide Source | Substrate | Conditions | Yield | Reference |

| Dual Photoredox-Nickel Catalysis | α-Aminoacetonitrile | Aryl/Alkenyl Halides | Room Temperature, Visible Light | 53-93% | chinesechemsoc.orgresearchgate.net |

| Acridinium Photoredox Catalyst | Trimethylsilyl Cyanide | Arenes | Room Temperature, Aerobic Atmosphere | Good | nih.gov |

| Light-Promoted Nickel Catalysis | 1,4-Dicyanobenzene | Aryl Halides | Irradiation | - | acs.org |

Metal-Free Cyanation Strategies

While metal-catalyzed methods are prevalent, the development of metal-free cyanation strategies is of significant interest to avoid potential metal contamination in the final product. One such approach involves the use of formamide as a non-toxic cyanide source in the presence of phosphorus oxychloride. researchgate.net This method provides a single-step, solvent-free route to aryl nitriles. researchgate.net

Another notable metal-free approach is the use of potassium hexacyanoferrate(II) trihydrate, a non-toxic and inexpensive cyanide source. organic-chemistry.orgresearchgate.netnih.gov While often used in palladium-catalyzed reactions, its application in metal-free systems is being explored. The challenge in metal-free cyanations often lies in the harsher reaction conditions required to activate the aryl halide and facilitate the nucleophilic substitution with the cyanide anion.

Transformation of Aldehydes or Carboxylic Acids to Nitriles

An alternative to the direct cyanation of aryl halides is the conversion of other functional groups, such as aldehydes or carboxylic acids, into the nitrile moiety. These transformations are particularly useful when the corresponding aldehyde or carboxylic acid precursor is readily available.

The conversion of aldehydes to nitriles can be achieved through various methods. One common route is the formation of an aldoxime by reaction with hydroxylamine, followed by dehydration using reagents like acetic anhydride (B1165640) or phosphorus pentoxide. google.com A more direct, one-pot synthesis involves the reaction of an aldehyde with ammonia (B1221849) and hydrogen peroxide in the presence of a transition metal catalyst. google.com The Schmidt reaction, using azidotrimethylsilane (B126382) in the presence of a Brønsted acid, also provides an efficient route for converting aldehydes to nitriles. mdpi.com More recently, methods using O-phenylhydroxylamine hydrochloride as a nitrogen source in an aqueous medium have been developed. nih.gov

Carboxylic acids can also be directly converted to nitriles. This can be achieved by heating the ammonium (B1175870) salt of the carboxylic acid, often in the presence of a dehydrating agent. youtube.com A more modern approach involves a palladium-catalyzed decarbonylative cyanation of aryl carboxylic acids using zinc cyanide as the nitrile source. chemistryviews.org This method offers good functional group tolerance and avoids the need for a base. chemistryviews.org The conversion can also be achieved by reacting the carboxylic acid with an excess of another nitrile, such as acetonitrile (B52724), at high temperatures with a catalyst. youtube.com

Introduction of the Benzyloxy Moiety

The benzyloxy group serves as a common protecting group for hydroxyl functionalities in multi-step syntheses and is a key structural feature in 2-(benzyloxy)-3-bromobenzonitrile. Its introduction is typically achieved through etherification reactions.

Etherification Reactions (O-Arylation)

The most common method for forming the benzyloxy ether linkage is the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group with a base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with benzyl bromide or benzyl chloride. organic-chemistry.orgnih.gov For the synthesis of this compound, this would involve the benzylation of 2-hydroxy-3-bromobenzonitrile.

Alternative, milder methods for benzylation have been developed to accommodate sensitive functional groups. Reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the benzylation of alcohols under nearly neutral conditions upon mild heating. orgsyn.orgbeilstein-journals.org Another approach is the use of 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT) as an acid-catalyzed O-benzylating reagent. organic-chemistry.org Iron(III) chloride has also been shown to catalyze the reductive etherification of carbonyl compounds and the symmetrical etherification of benzylic alcohols. organic-chemistry.orgnih.gov

Protection Strategies for Hydroxyl Groups Preceding Benzyloxy Formation

In some synthetic routes, it may be advantageous to introduce the benzyloxy group at an earlier stage, for instance, by benzylating a precursor like 2-bromo-6-nitrophenol (B84729) before subsequent transformations. The benzyl group itself is a robust protecting group for hydroxyls, stable under a wide range of reaction conditions. nih.gov

Regioselective Introduction of the Bromine Atom

The primary challenge in synthesizing this compound lies in the precise placement of the bromine atom onto the benzene ring. The regiochemical outcome of the bromination reaction is dictated by the directing effects of the existing substituents: the ortho, para-directing benzyloxy group (-OCH₂Ph) and the meta-directing cyano group (-CN). Both groups favor substitution at the 3- and 5-positions. Therefore, methods that can selectively target the 3-position are of significant interest.

Electrophilic Aromatic Bromination

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom to an aromatic ring. In the case of the precursor, 2-(benzyloxy)benzonitrile, the benzyloxy group is an activating ortho-, para-director, while the nitrile group is a deactivating meta-director. The cumulative effect directs incoming electrophiles to the C-3 and C-5 positions.

Common brominating agents for such reactions include molecular bromine (Br₂) with a Lewis acid catalyst, or more conveniently, N-Bromosuccinimide (NBS). NBS is often preferred as it is a solid, making it easier to handle than liquid bromine, and can be activated under various conditions. manac-inc.co.jp For activated aromatic rings, NBS can achieve bromination, sometimes with the aid of an acid catalyst or in a suitable solvent like acetonitrile or acetone. researchgate.net

The reaction typically yields a mixture of isomers, primarily 3-bromo and 5-bromo derivatives. The ratio of these isomers is highly dependent on the reaction conditions, including the solvent, temperature, and the specific brominating agent used. For instance, in the analogous bromination of 3-hydroxybenzonitrile, a mixture of isomers is obtained, with the major product being 2-bromo-5-hydroxybenzonitrile (B120245) (substitution para to the hydroxyl group) and the minor product being 2-bromo-3-hydroxybenzonitrile. nih.gov A similar distribution can be anticipated for 2-(benzyloxy)benzonitrile, making the separation of the desired 3-bromo isomer a critical downstream step. The use of hexafluoroisopropanol as a solvent has been shown to enable mild and regioselective halogenation for a range of arenes. organic-chemistry.org

| Brominating Agent | Catalyst/Solvent | Key Features | Typical Outcome |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile | Environmentally friendly conditions, suitable for activated arenes. researchgate.net | Mixture of regioisomers, requires purification. |

| NBS | Tetrabutylammonium bromide | Promotes predominant para-selective monobromination. organic-chemistry.org | May favor the 5-bromo isomer. |

| NBS / Erythrosine B | Acetonitrile / Visible Light | Photocatalytic activation increases electrophilicity of NBS. alfa-chemistry.com | Potentially shifts selectivity towards electrophilic aromatic substitution over radical pathways. alfa-chemistry.com |

| Br₂ | FeBr₃ (Lewis Acid) | Classic, potent bromination method. | Often results in a mixture of mono- and poly-brominated products. |

Directed Bromination Methodologies

To overcome the regioselectivity issues inherent in electrophilic substitution, directed bromination methods can be employed. These strategies utilize a directing group to deliver the bromine atom to a specific position, typically ortho to the directing group.

One powerful technique is directed ortho-metalation (DoM). In a hypothetical application to a related substrate, a directing group, such as an amide or a methoxy (B1213986) group, can be lithiated at the ortho position using a strong base like n-butyllithium. The resulting aryllithium intermediate is then quenched with an electrophilic bromine source (e.g., Br₂, CBr₄) to install the bromine atom with high regioselectivity. While not specifically documented for 2-(benzyloxy)benzonitrile, the reaction of benzynes with 2-lithiated nitriles demonstrates the feasibility of generating and functionalizing such organometallic intermediates. tandfonline.com This approach would offer a significant advantage by avoiding the formation of the undesired 5-bromo isomer.

Sequential Synthesis Approaches to this compound

An alternative to direct bromination of the final precursor is a sequential approach, where the functional groups are introduced in a stepwise manner. This strategy often provides better control over regiochemistry.

Stepwise Functional Group Interconversions

A highly effective stepwise route involves starting with a commercially available or readily synthesized precursor that already contains the desired bromine and hydroxyl functionalities. The synthesis of 3-bromo-2-hydroxybenzonitrile (B84773) is a known process, and this compound serves as an ideal starting point. nih.gov

The synthesis proceeds in two main steps:

Bromination of a Phenolic Precursor: Synthesis of 3-bromo-2-hydroxybenzonitrile.

Etherification: Benzylation of the hydroxyl group to form the final product. This is typically achieved via a Williamson ether synthesis, where the phenoxide, formed by treating 3-bromo-2-hydroxybenzonitrile with a base (e.g., K₂CO₃, NaH), acts as a nucleophile, displacing the bromide from benzyl bromide.

This method is advantageous because the regiochemistry is established definitively in the first step, and the subsequent etherification does not affect the substitution pattern on the aromatic ring.

| Step | Reactants | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-Hydroxybenzonitrile | Brominating Agent (e.g., NBS) | 3-Bromo-2-hydroxybenzonitrile | Electrophilic Aromatic Bromination |

| 2 | 3-Bromo-2-hydroxybenzonitrile, Benzyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | This compound | Williamson Ether Synthesis |

One-Pot and Cascade Reaction Sequences

Modern synthetic chemistry emphasizes efficiency through one-pot or cascade reactions, which reduce workup steps, save time, and minimize waste. rsc.org While a specific one-pot synthesis for this compound is not prominently reported, the principles can be applied.

A hypothetical one-pot process could involve the sequential addition of reagents to a single reaction vessel. For example, after the bromination of 2-hydroxybenzonitrile, the base and benzyl bromide could be added directly to the crude reaction mixture to effect the etherification without isolating the brominated intermediate. Such procedures are common in the synthesis of complex molecules and heterocycles from substituted benzonitriles. researchgate.netacs.org The success of such a strategy would depend heavily on the compatibility of the reagents and the stability of the intermediates under the reaction conditions.

Green Chemistry Considerations in the Synthesis of this compound

Applying the principles of green chemistry is crucial for developing sustainable synthetic methods. wordpress.com Several aspects of the synthesis of this compound can be optimized for environmental friendliness.

Key green considerations include:

Solvent Choice: Traditional bromination reactions often use hazardous chlorinated solvents like carbon tetrachloride (CCl₄). reddit.com Replacing these with greener alternatives such as acetonitrile, water, or even performing reactions under solvent-free conditions significantly reduces environmental impact. digitellinc.comresearchgate.net Ionic liquids have also been explored as recyclable media for related transformations. rsc.org

Reagent Selection: Using molecular bromine (Br₂) poses significant handling risks. N-Bromosuccinimide (NBS) is a safer, solid alternative. wordpress.com Furthermore, developing catalytic bromination methods that use only a small amount of a catalyst with a benign oxidant like H₂O₂ is a key goal. acsgcipr.org

Process Efficiency: Stepwise syntheses with intermediate purification steps generate more waste and consume more energy. One-pot syntheses are inherently greener as they reduce the number of unit operations, solvent usage, and waste generation. rsc.org

| Parameter | Traditional Method | Greener Alternative |

|---|---|---|

| Brominating Agent | Br₂ | N-Bromosuccinimide (NBS) wordpress.com |

| Solvent | Carbon Tetrachloride (CCl₄), Chloroform | Acetonitrile, Water, Ionic Liquids, Solvent-free reddit.comresearchgate.net |

| Catalysis | Stoichiometric Lewis Acids (e.g., FeBr₃) | Photocatalysis, Acid Catalysis researchgate.netalfa-chemistry.com |

| Process | Multi-step with isolation | One-pot sequences rsc.org |

By integrating these green chemistry principles, the synthesis of this compound can be made not only efficient and regioselective but also environmentally responsible.

Use of Recyclable Solvents and Catalysts

The principles of green chemistry encourage the use of reaction conditions that minimize environmental impact. In the synthesis of this compound, the choice of solvent and base are critical factors that can be optimized for sustainability.

Traditionally, polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are used for this type of ether synthesis due to their ability to dissolve the reactants and facilitate the reaction. However, many of these common solvents pose environmental or health hazards and are not easily recyclable. A greener approach would involve the use of more benign and recyclable solvents.

Potential recyclable solvents for the synthesis of this compound include anisole (B1667542) (methoxybenzene) or cyclopentyl methyl ether (CPME). These solvents are more environmentally friendly and can be recovered and reused. Another strategy is the use of biphasic systems with a phase-transfer catalyst (PTC). A PTC, such as a quaternary ammonium salt, can facilitate the reaction between reactants in two different immiscible phases (e.g., an aqueous phase for the inorganic base and an organic phase for the reactants), which can simplify purification and allow for the recycling of the organic solvent.

The base used in the reaction, typically an alkali metal carbonate like potassium carbonate (K₂CO₃) or a hydroxide (B78521), can also be considered in terms of recyclability. While the direct recycling of the base in its active form from the reaction mixture is often not straightforward, the resulting salt (e.g., potassium chloride) can be separated, and in some industrial processes, may be repurposed. The use of a solid-supported base could also be explored to simplify separation and potential regeneration.

Below is a table summarizing potential solvents and catalysts with a focus on their recyclability:

| Component | Example | Recyclability and Green Chemistry Considerations |

| Solvent | Acetone | Commonly used, but volatile and can be difficult to fully recover and reuse. |

| Dimethylformamide (DMF) | Effective solvent, but has toxicity concerns and is not easily recycled. | |

| Anisole | A greener alternative, less toxic, and can be recycled through distillation. | |

| Cyclopentyl Methyl Ether (CPME) | A more sustainable solvent with a high boiling point and low water miscibility, facilitating easy recovery. | |

| Catalyst/Base | Potassium Carbonate (K₂CO₃) | A common and inexpensive base. The resulting inorganic salts can be separated. |

| Phase-Transfer Catalyst (PTC) | Enables the use of biphasic systems, simplifying product isolation and solvent recycling. The catalyst itself can often be recovered with the organic phase. | |

| Solid-Supported Base | Can be filtered off from the reaction mixture, simplifying work-up and potentially allowing for regeneration and reuse. |

Atom Economy and Reaction Efficiency

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chemicalbook.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. patsnap.com

For the synthesis of this compound from 3-bromo-2-hydroxybenzonitrile and benzyl chloride, the theoretical atom economy can be calculated as follows:

Reaction: C₇H₄BrNO + C₇H₇Cl → C₁₄H₁₀BrNO + HCl

The table below details the molecular weights of the reactants and the product, and is used to calculate the atom economy.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-2-hydroxybenzonitrile | C₇H₄BrNO | 198.02 |

| Benzyl Chloride | C₇H₇Cl | 126.58 |

| This compound | C₁₄H₁₀BrNO | 288.14 |

| Hydrogen Chloride (byproduct) | HCl | 36.46 |

Atom Economy Calculation:

Atom Economy = (Molecular Weight of C₁₄H₁₀BrNO) / (Molecular Weight of C₇H₄BrNO + Molecular Weight of C₇H₇Cl) x 100

Atom Economy = (288.14) / (198.02 + 126.58) x 100

Atom Economy = (288.14 / 324.60) x 100 ≈ 88.77%

This calculation reveals a high theoretical atom economy, indicating that a significant portion of the atoms from the reactants are incorporated into the final product. The main byproduct is hydrogen chloride, which is formed from the proton of the hydroxyl group and the chloride from the benzyl chloride. In practice, the base used to neutralize the HCl will form a salt (e.g., KCl and water if K₂CO₃ is used in the presence of the phenolic proton), which constitutes the waste from the reaction.

It is important to distinguish atom economy from reaction yield. While atom economy provides a theoretical measure of efficiency, the reaction yield gives the actual amount of product obtained in a laboratory setting. chemicalbook.com Factors such as incomplete reaction, side reactions, and losses during purification will result in a reaction yield that is lower than the theoretical atom economy. The reaction mass efficiency (RME) is another metric that provides a more practical measure of the greenness of a reaction, as it considers the masses of all materials used, including solvents and reagents. tandfonline.com Maximizing both atom economy and reaction yield is a primary goal in developing more sustainable synthetic methodologies. google.com

Strategic Utility of 2 Benzyloxy 3 Bromobenzonitrile in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

2-(Benzyloxy)-3-bromobenzonitrile serves as a highly valuable building block in multi-step organic syntheses. The differential reactivity of its functional groups allows for a stepwise and controlled introduction of molecular complexity. The bromine atom, positioned ortho to the benzyloxy group and meta to the nitrile, is particularly susceptible to a variety of transformations.

Key reaction pathways that highlight its versatility include:

Cross-Coupling Reactions: The carbon-bromine bond is a prime site for palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This enables the formation of carbon-carbon bonds, leading to the synthesis of biaryl compounds, which are significant structural motifs in many biologically active molecules and functional materials.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitrile group can activate the aromatic ring, facilitating nucleophilic substitution of the bromine atom under specific conditions.

Modification of the Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine. It can also participate in cycloaddition reactions to form heterocyclic rings.

Cleavage of the Benzyl (B1604629) Ether: The benzyloxy group is a common protecting group for phenols. Its removal by catalytic hydrogenation reveals a hydroxyl group, which can then be used for further functionalization, such as etherification or esterification.

The strategic placement of these functional groups allows chemists to selectively unmask or react one site while preserving the others for subsequent transformations, making it a cornerstone for the synthesis of intricately substituted aromatic compounds.

Precursors for Complex Molecular Architectures

The true synthetic power of this compound is realized in its application as a precursor for a diverse range of complex molecules. Its structure is amenable to the construction of both heterocyclic and polycyclic aromatic systems.

Synthesis of Substituted Heterocyclic Systems

The nitrile and bromo functionalities on the this compound backbone are key to its utility in forming various heterocyclic structures, which are central to medicinal chemistry and materials science.

While specific literature examples detailing the use of this compound in the synthesis of triazoles, pyridines, and quinolines are not extensively documented, the known reactivity of its functional groups suggests a strong potential for such transformations. For instance, the nitrile group can react with azides, often under metal catalysis, to form tetrazole rings, a common bioisostere for carboxylic acids. The synthesis of pyridines could be envisioned through multi-component reactions involving the nitrile group.

There is precedent for the use of related substituted benzonitriles in the synthesis of oxygen-containing heterocycles. For example, a patent for the synthesis of benzoxazepine derivatives outlines a process where a related compound, 4-bromo-2-fluorobenzonitrile, is reacted with 2-aminoethanol. This is followed by a cyclization step to form the seven-membered heterocyclic ring. googleapis.com This methodology suggests a viable pathway for this compound to be used in the synthesis of analogous oxygen-containing heterocyclic systems. The reaction would likely proceed via nucleophilic substitution of the bromine by the alcohol moiety of a suitable bifunctional nucleophile, followed by an intramolecular cyclization involving the nitrile group.

Construction of Biaryl and Polyaryl Compounds

The construction of biaryl and polyaryl frameworks is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to organic electronics. Substituted bromobenzonitriles are frequently employed as key precursors in these syntheses. google.comgoogle.com The bromine atom in this compound makes it an ideal candidate for cross-coupling reactions to form these structures.

The Suzuki-Miyaura cross-coupling reaction is a prominent method for this transformation. In a typical reaction, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond between the two aromatic rings, yielding a benzyloxy-substituted biphenylcarbonitrile. The versatility of the Suzuki reaction allows for the introduction of a wide array of substituted aryl groups at the 3-position.

| Reactant A | Reactant B | Catalyst System | Product Type |

| This compound | Arylboronic Acid | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biaryl Compound |

| This compound | Arylzinc Reagent | Nickel Catalyst (e.g., NiCl₂(dppp)) | Biaryl Compound |

Development of Chemical Probes and Ligands (Non-Clinical Focus)

Chemical probes and ligands are indispensable tools in chemical biology and drug discovery for elucidating the function of biological targets. The development of novel probes often relies on the availability of versatile chemical scaffolds that can be readily modified. While specific examples of this compound being used to develop non-clinical chemical probes and ligands are not prevalent in the literature, its structural features make it an attractive starting point for such endeavors.

The ability to construct complex heterocyclic and biaryl systems from this intermediate allows for the generation of diverse molecular shapes and functionalities. These are crucial for achieving specific and high-affinity binding to protein targets. For instance, the biaryl scaffold is a common feature in ligands for nuclear receptors and other protein classes. The nitrile and benzyloxy groups can be further functionalized to introduce reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of target proteins. The synthesis of libraries of compounds derived from this compound could be a valuable strategy in screening for new ligands for a variety of biological targets in a research context.

Computational and Theoretical Investigations of 2 Benzyloxy 3 Bromobenzonitrile

Electronic Structure and Bonding Analysis

The electronic structure of 2-(Benzyloxy)-3-bromobenzonitrile is primarily determined by the interplay of the benzonitrile (B105546) core, the electron-withdrawing bromine atom, and the bulky, electron-donating benzyloxy group. A detailed analysis of the molecular orbitals (MOs), charge distribution, and bonding characteristics can be achieved through methods like Natural Bond Orbital (NBO) analysis.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. In substituted benzonitriles, the HOMO is typically associated with the aromatic π-system, while the LUMO is often centered on the π* orbitals of the nitrile group and the aromatic ring. The presence of the benzyloxy group, an oxygen-containing substituent, would likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the bromine atom and the nitrile group would lower the energy of the LUMO, increasing its susceptibility to nucleophilic attack. The interaction between the p-orbitals of the bromine and the π-system of the benzene (B151609) ring, along with the ether oxygen of the benzyloxy group, will lead to a complex orbital landscape.

Bonding Analysis: NBO analysis can provide a quantitative picture of the bonding in this compound. This would involve the examination of the hybridization of the atoms and the nature of the key chemical bonds. For instance, the C-Br bond will exhibit significant polarization towards the bromine atom. The C-O-C linkage of the benzyloxy group will have a characteristic bond angle and electron density distribution. The C≡N triple bond of the nitrile group is a region of high electron density, contributing significantly to the molecule's dipole moment. Studies on related molecules, such as tri-fluorinated benzonitriles, have shown that NBO analysis can reveal the stability arising from hyperconjugative interactions and charge delocalization. researchgate.net

A hypothetical table of key NBO-derived parameters for this compound, based on general knowledge of similar structures, is presented below.

| Bond/Interaction | Occupancy (e) | Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| σ(C-Br) | ~1.98 | C(sp²) | Br(sp³) | - |

| σ(C-O) | ~1.99 | C(sp²) | O(sp³) | - |

| π(C≡N) | ~1.97 | - | - | - |

| LP(O) -> σ(C-C) | ~0.05 | Lone Pair on Oxygen | Antibonding C-C orbital | ~2-5 |

| LP(Br) -> σ(C-C) | ~0.03 | Lone Pair on Bromine | Antibonding C-C orbital | ~1-3 |

Note: This table is illustrative and presents expected ranges for a molecule with the structure of this compound based on general principles of NBO analysis.

Conformational Analysis and Molecular Dynamics

The three-dimensional structure and flexibility of this compound are critical for its interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations can elucidate the molecule's preferred shapes and dynamic behavior.

Conformational Analysis: The key flexible bond in this compound is the C-O-C-C dihedral angle of the benzyloxy group. Rotation around the C(aryl)-O bond and the O-CH₂ bond will give rise to different conformers. The steric hindrance between the bromine atom at the 3-position and the benzyloxy group at the 2-position will significantly influence the preferred conformation. It is expected that the benzyl (B1604629) group will orient itself to minimize steric clash with the adjacent bromine atom. Studies on other benzyloxy-containing compounds have investigated rotational barriers and stable conformers. epa.gov For instance, in some biphenyl (B1667301) systems, the presence of a bulky benzyloxy group can significantly influence the dihedral angle between the phenyl rings. iucr.orgnih.gov

Molecular Dynamics: MD simulations can provide insights into the behavior of this compound in different environments, such as in solution. These simulations track the atomic motions over time, revealing information about vibrational modes, rotational dynamics, and intermolecular interactions. acs.orgnih.gov For example, MD simulations of liquid benzonitrile have been used to study hydrogen bond formation and ring stacking. acs.orgnih.gov While no specific MD studies on this compound are available, such simulations would be valuable for understanding its solvation and transport properties. The rotational barrier of the benzyloxy group could also be investigated using MD, which has been done for similar fragments in other molecules. researchgate.net

Prediction of Reactivity and Selectivity via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of chemical reactions involving this compound.

DFT is a widely used method for studying the mechanisms of organic reactions. It can be employed to calculate the energies of reactants, products, intermediates, and transition states, thereby mapping out the potential energy surface of a reaction.

Reaction Pathways: For this compound, several reaction types could be investigated. For example, nucleophilic aromatic substitution of the bromine atom, reactions at the nitrile group, or electrophilic substitution on the aromatic rings. DFT calculations could predict the most likely reaction pathways by comparing the activation energies for different possible routes. Studies on related systems, such as the reaction of fluorinated benzonitriles with nickel complexes, have successfully used DFT to elucidate reaction intermediates and transition state structures. acs.org

Transition States: Locating the transition state structure is a key step in understanding a reaction's kinetics. researchgate.netyoutube.comyoutube.com For a given reaction of this compound, DFT calculations can be used to optimize the geometry of the transition state and calculate its energy. The activation energy, which is the difference in energy between the reactants and the transition state, determines the reaction rate. For example, in the SNAr reaction of a related brominated aromatic compound, DFT could be used to model the Meisenheimer complex intermediate and the associated transition states.

A hypothetical reaction coordinate diagram for a nucleophilic substitution reaction at the bromine atom is shown below.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0 |

| Transition State 1 | +20-30 |

| Intermediate (Meisenheimer Complex) | +5-15 |

| Transition State 2 | +15-25 |

| Products | -10-0 |

Note: This table represents a hypothetical energy profile for a nucleophilic aromatic substitution reaction and the values are illustrative.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can also be used to study reaction pathways. nist.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, especially for smaller systems or for benchmarking DFT methods. For a molecule like this compound, high-level ab initio calculations could be used to refine the energies of key points on the potential energy surface calculated with DFT. For instance, ab initio studies on the reactions of substituted nitrenium ions with water have provided detailed insights into reaction mechanisms and energetics. nist.gov Similarly, such methods have been applied to investigate substitution pathways in reactions involving acetonitrile (B52724). nih.gov

Intermolecular Interactions and Crystal Packing Studies

The way molecules of this compound interact with each other in the solid state determines its crystal structure and physical properties.

Intermolecular Interactions: The primary intermolecular interactions expected in the crystal structure of this compound include dipole-dipole interactions (due to the polar nitrile group), halogen bonding (involving the bromine atom), π-π stacking (between the aromatic rings), and van der Waals forces. cambridgemedchemconsulting.com The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen atom of the nitrile group or the oxygen of the benzyloxy group. Theoretical studies on C-Br···Br-C interactions have shown that these can be significantly stabilizing. rsc.org

Crystal Packing: Predicting the crystal structure of a molecule from its chemical diagram is a challenging task. However, computational methods can be used to generate plausible crystal packing arrangements and rank them by energy. Analysis of the crystal structures of related compounds, such as 3-bromobenzonitrile (B1265711) and 3-bromo-2-hydroxybenzonitrile (B84773), reveals common packing motifs. rsc.orgnih.gov For example, in the crystal structure of 3-bromobenzonitrile, molecules are arranged in a way that maximizes favorable intermolecular contacts. rsc.org A similar approach could be applied to predict the packing of this compound. Hirshfeld surface analysis is another powerful tool for visualizing and quantifying intermolecular interactions in a crystal. iucr.org

| Interaction Type | Potential Contribution to Crystal Packing |

| Halogen Bonding (C-Br···N/O) | Directional interaction influencing molecular alignment. |

| π-π Stacking | Stacking of aromatic rings contributing to cohesion. |

| Dipole-Dipole | Alignment of nitrile groups. |

| C-H···π Interactions | Weak hydrogen bonds involving aromatic rings. |

Note: This table outlines the likely intermolecular interactions and their roles in the crystal packing of this compound.

Spectroscopic Property Prediction (Vibrational, NMR) for Structural Insights

Computational methods can predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. The calculated spectrum can be used to assign the experimentally observed vibrational modes. For this compound, characteristic vibrational frequencies would include the C≡N stretch, C-Br stretch, C-O-C stretches, and various aromatic C-H and C-C vibrations. Studies on substituted benzonitriles have shown good agreement between calculated and experimental vibrational frequencies. nih.govnih.gov

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using quantum chemical methods, most commonly DFT with the GIAO (Gauge-Including Atomic Orbital) method. The predicted ¹H and ¹³C NMR spectra can be a powerful tool for structural elucidation. For this compound, the chemical shifts of the aromatic protons would be influenced by the positions of the bromine and benzyloxy substituents. The methylene (B1212753) protons of the benzyloxy group would appear as a characteristic singlet. While experimental NMR data for some benzylidene malononitriles is available rsc.org, and general chemical shift ranges for substituted benzenes are well-established, specific computational predictions for the title compound would provide more precise assignments.

A table of predicted key vibrational frequencies and NMR chemical shifts for this compound is provided below, based on typical values for similar functional groups.

| Spectroscopic Parameter | Predicted Value |

| Vibrational Frequencies (cm⁻¹) | |

| C≡N stretch | 2220 - 2240 |

| C-O-C stretch (asymmetric) | 1200 - 1250 |

| C-Br stretch | 500 - 600 |

| ¹H NMR Chemical Shifts (ppm) | |

| Aromatic Protons | 6.8 - 7.8 |

| CH₂ (benzyloxy) | 5.0 - 5.3 |

| ¹³C NMR Chemical Shifts (ppm) | |

| C≡N | 115 - 120 |

| Aromatic Carbons | 110 - 160 |

| CH₂ (benzyloxy) | ~70 |

Note: These are expected ranges for the spectroscopic parameters of this compound based on data for analogous compounds.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research on 2-(benzyloxy)-3-bromobenzonitrile will likely focus on the development of novel and sustainable synthetic routes that adhere to the principles of green chemistry.

Current synthetic approaches may rely on traditional methods that can involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. To address these limitations, researchers are expected to explore alternative strategies. These include the use of renewable starting materials, energy-efficient reaction conditions, and the reduction of derivatization steps. jddhs.comresearchgate.net Methodologies such as microwave-assisted synthesis, ultrasound, and photochemistry are anticipated to play a crucial role in developing greener pathways to this compound and its derivatives. jddhs.com The goal is to design syntheses with high atom economy, minimizing byproducts and optimizing resource utilization. researchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Synthesis | Green Synthesis Approach |

| Energy Input | High (e.g., prolonged heating) | Lower (e.g., microwave, ultrasound) |

| Solvents | Often hazardous organic solvents | Benign solvents, solvent-free, or water |

| Catalysts | Stoichiometric reagents, heavy metals | Recyclable catalysts, biocatalysts |

| Waste Generation | Higher | Minimized, focus on atom economy |

| Starting Materials | Often petroleum-based | Exploration of bio-based feedstocks |

Exploration of Unconventional Reactivity Pathways

The unique substitution pattern of this compound provides opportunities to explore unconventional reactivity pathways, leading to the formation of complex molecular architectures. Future research is expected to move beyond standard functional group transformations and delve into novel reaction cascades and catalytic cycles.

A key area of exploration will be the strategic activation of C-H bonds within the molecule, which would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials. Additionally, the interplay between the ortho-benzyloxy group and the nitrile functionality could be exploited in novel cascade reactions. For instance, cascade reactions of similar ortho-carbonyl-substituted benzonitriles have been shown to yield complex heterocyclic structures like isoindolin-1-ones under mild, metal-free conditions. nih.gov Investigating analogous transformations with this compound could open doors to new classes of compounds.

Furthermore, the development of photocatalytic and electrochemical methods could unlock new reactivity patterns. These techniques can generate highly reactive intermediates under mild conditions, enabling transformations that are not accessible through traditional thermal methods. For example, electrochemical induction has been used to initiate cascade reactions of 2-formyl benzonitrile (B105546) with anilines to synthesize N-aryl isoindolinones, a process that was investigated using DFT calculations to understand the reaction mechanism. mdpi.com Applying similar strategies to this compound could lead to the discovery of novel and efficient synthetic methodologies.

Expansion of Applications as a Key Synthetic Building Block

The inherent functionality of this compound makes it an attractive starting material for the synthesis of a wide range of target molecules. Future research will undoubtedly focus on expanding its applications as a key synthetic building block in medicinal chemistry, materials science, and agrochemicals.

The bromine atom can be readily displaced through various cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce diverse aryl, heteroaryl, amino, and alkynyl groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various nitrogen-containing heterocycles. The benzyloxy group, while relatively stable, can be cleaved to reveal a phenol, providing another handle for functionalization.

A significant area of future application will be in the synthesis of novel heterocyclic compounds. Substituted benzonitriles are valuable precursors for a variety of heterocyclic systems, which are prevalent in pharmaceuticals and other biologically active compounds. researchgate.net For example, the strategic manipulation of the functional groups on this compound could provide access to novel scaffolds for drug discovery. Its use as an intermediate in the synthesis of specialty chemicals and materials with specific properties is also an area ripe for exploration.

Advanced Computational Modeling for Rational Design of New Transformations

Advanced computational modeling, particularly Density Functional Theory (DFT), will be an indispensable tool in guiding the future exploration of this compound's chemistry. Computational studies can provide deep insights into the molecule's electronic structure, reactivity, and the mechanisms of potential reactions.

DFT calculations can be employed to:

Predict Reactivity: By mapping the electron density and calculating molecular orbitals (HOMO and LUMO), researchers can identify the most likely sites for nucleophilic and electrophilic attack, thus predicting the compound's reactivity towards various reagents. nih.gov

Elucidate Reaction Mechanisms: Computational modeling can be used to map the potential energy surfaces of proposed reaction pathways, identifying transition states and intermediates. This information is crucial for understanding how reactions occur and for optimizing reaction conditions. For instance, DFT studies have been used to investigate the mechanism of cascade reactions involving related benzonitriles. nih.govmdpi.com

Design New Catalysts and Reactions: By understanding the electronic requirements of a desired transformation, computational chemistry can aid in the rational design of new catalysts that can effectively promote the reaction. It can also be used to screen for novel, unconventional reaction pathways that might not be intuitively obvious.

The synergy between experimental work and computational modeling will accelerate the discovery of new transformations and applications for this compound. This integrated approach will allow for a more targeted and efficient exploration of its chemical potential.

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- First Aid :

- Storage : Keep in a sealed container under inert gas (e.g., N₂) to prevent degradation .

What are the mechanistic pathways for nucleophilic substitution reactions involving the bromine atom in this compound?

Advanced

The bromine atom undergoes two primary pathways:

SNAr (Aromatic Nucleophilic Substitution) : Facilitated by electron-withdrawing groups (e.g., -CN), where a Meisenheimer complex forms transiently before bromide departure .

Cross-Coupling Reactions : Catalyzed by Pd(0) or Ni(0), enabling Suzuki or Buchwald-Hartwig couplings. The nitrile group stabilizes the transition state via π-backbonding .

Key Evidence : Kinetic studies show higher reactivity in polar aprotic solvents (e.g., DMF) due to improved leaving-group stabilization .

Which characterization techniques are critical for confirming the structure of this compound?

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR to identify substituent patterns (e.g., benzyloxy protons at δ 4.5–5.0 ppm) .

- IR Spectroscopy : Confirm nitrile presence via a sharp peak at ~2220 cm⁻¹ .

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and isotopic pattern from bromine .

- Elemental Analysis : Validate C, H, N, and Br percentages .

How does the electronic environment of the benzene ring in this compound influence its reactivity in cross-coupling reactions?

Advanced

The electron-withdrawing nitrile (-CN) and bromine atoms create a meta-directing effect, polarizing the ring and activating specific positions for substitution.

- Hammett Parameters : The σₚ value of -CN (-0.15) and Br (+0.26) alter electron density, favoring nucleophilic attack at the para position relative to the nitrile group .

- DFT Calculations : Show reduced electron density at the bromine-adjacent carbon, enhancing oxidative addition in Pd-catalyzed couplings .

Example : In Suzuki reactions, the bromine site couples preferentially with arylboronic acids, while the nitrile remains inert .

What are the solubility properties of this compound in common organic solvents?

Q. Basic

- High Solubility : In DCM, THF, and DMF due to polar functional groups (-CN, -O-) .

- Low Solubility : In water or hexane, requiring sonication or heating for dissolution .

Practical Tip : Use DMF as a solvent for SNAr reactions to enhance nucleophilicity of amines or thiols .

How can computational chemistry predict the regioselectivity of functionalization reactions in this compound?

Q. Advanced

- Transition State Analysis : DFT methods (e.g., B3LYP/6-31G*) model activation energies for competing pathways, identifying the most favorable site for substitution .

- Electrostatic Potential Maps : Visualize charge distribution to predict nucleophilic attack sites (e.g., bromine vs. nitrile) .

- Kinetic Isotope Effects (KIE) : Simulate deuterium substitution to validate mechanistic hypotheses .

Case Study : Calculations predict bromine as the primary reaction site, aligning with experimental Suzuki coupling yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.